An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(4-ethoxyphenoxy)aniline
An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(4-ethoxyphenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-(4-ethoxyphenoxy)aniline is a substituted diaryl ether containing an aniline moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse pharmacological activities and material properties exhibited by related compounds. Diaryl ethers are recognized for their conformational flexibility and ability to mimic other functional groups, while the aniline portion provides a key site for further chemical modification and interaction with biological targets. The presence of a chloro- and an ethoxy- substituent further modulates the electronic and lipophilic character of the molecule, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity.
This technical guide provides a comprehensive overview of the physicochemical properties of 5-Chloro-2-(4-ethoxyphenoxy)aniline. In the absence of extensive experimentally derived data in the public domain, this guide combines available information with in silico predictions and established analytical methodologies. The objective is to equip researchers with a thorough understanding of the compound's characteristics and to provide the necessary protocols to empirically determine its key physicochemical parameters.
Chemical Identity and Structure
The foundational information for 5-Chloro-2-(4-ethoxyphenoxy)aniline is summarized in the table below.
| Property | Value | Source |
| CAS Number | 16824-53-6 | [1] |
| Molecular Formula | C₁₄H₁₄ClNO₂ | [1] |
| Molecular Weight | 263.73 g/mol | [1] |
| IUPAC Name | 5-chloro-2-(4-ethoxyphenoxy)benzenamine | |
| Canonical SMILES | CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N | [2] |
| InChI | InChI=1S/C14H14ClNO2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16/h3-9H,2,16H2,1H3 | [2] |
The structure of 5-Chloro-2-(4-ethoxyphenoxy)aniline, depicted below, consists of a central 2-phenoxyaniline core. A chlorine atom is substituted at the 5-position of the aniline ring, and an ethoxy group is present at the 4-position of the phenoxy ring.
Caption: Chemical structure of 5-Chloro-2-(4-ethoxyphenoxy)aniline.
Predicted Physicochemical Properties
Due to a lack of publicly available experimental data, the following physicochemical properties have been predicted using well-established in silico models. These predictions provide valuable estimates for guiding experimental design and understanding the compound's likely behavior.
| Property | Predicted Value | Prediction Method/Software |
| logP | 4.69 | ChemSrc Prediction |
| pKa (most acidic) | ~16-18 (Amine N-H) | General estimate for anilines |
| pKa (most basic) | ~3-4 (Amine) | ACD/Labs Percepta, ChemAxon |
| Aqueous Solubility | Low | Predicted based on high logP |
| Polar Surface Area | 44.48 Ų | ChemSrc Prediction |
Expert Insights on Predicted Properties:
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Lipophilicity (logP): The predicted logP of 4.69 suggests that 5-Chloro-2-(4-ethoxyphenoxy)aniline is a highly lipophilic molecule. This high lipophilicity indicates a preference for non-polar environments and suggests low aqueous solubility. In a drug discovery context, this property would significantly influence the compound's membrane permeability and potential for accumulation in fatty tissues.
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Acidity and Basicity (pKa): The aniline functional group is weakly basic. The predicted basic pKa of ~3-4 indicates that the amine will be protonated only under strongly acidic conditions. The N-H protons are very weakly acidic, with a pKa likely in the range of 16-18, and will not be deprotonated under normal physiological or experimental conditions. Understanding the pKa is crucial for designing salt forms, predicting solubility at different pH values, and understanding potential drug-receptor interactions.
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Aqueous Solubility: Consistent with the high predicted logP, the aqueous solubility is expected to be low. This is a critical parameter for drug development, as poor solubility can lead to low bioavailability.
Experimental Determination of Physicochemical Properties
The following sections outline standard, validated protocols for the experimental determination of the key physicochemical properties of 5-Chloro-2-(4-ethoxyphenoxy)aniline.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of a compound's purity.
Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of the dry, crystalline 5-Chloro-2-(4-ethoxyphenoxy)aniline is finely powdered.
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Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped to pack the sample into the sealed end to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.
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Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid melts (completion of melting) are recorded as the melting range. A narrow melting range is indicative of high purity.
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point Determination
For liquid compounds or those that can be distilled without decomposition, the boiling point is a key characteristic.
Protocol: Micro Boiling Point Determination (Siwoloboff Method)
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Sample Preparation: A small volume (a few drops) of liquid 5-Chloro-2-(4-ethoxyphenoxy)aniline is placed in a small-diameter test tube.
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Capillary Insertion: A melting point capillary tube is sealed at one end and placed, open end down, into the liquid.
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Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
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Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.
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Data Recording: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Solubility Determination
Determining the solubility in various solvents, particularly water and pharmaceutically relevant media, is critical for drug development.
Protocol: Shake-Flask Method for Aqueous Solubility (OECD Guideline 105) [3]
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Equilibration: An excess amount of 5-Chloro-2-(4-ethoxyphenoxy)aniline is added to a known volume of water in a flask.
-
Shaking/Stirring: The flask is sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered or centrifuged to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Result: The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL).
Caption: Workflow for Shake-Flask Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, it refers to the pKa of its conjugate acid.
Protocol: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of 5-Chloro-2-(4-ethoxyphenoxy)aniline is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The ¹H NMR spectrum will provide information on the number and environment of the protons in the molecule. Expected signals would include those for the aromatic protons (likely in the range of 6.5-7.5 ppm), the ethoxy group (a quartet for the -OCH₂- protons around 4.0 ppm and a triplet for the -CH₃ protons around 1.4 ppm), and the amine protons (-NH₂) which may appear as a broad singlet.
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¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atoms attached to the electronegative oxygen, nitrogen, and chlorine atoms will be deshielded and appear at higher chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
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N-H stretch: Around 3300-3500 cm⁻¹ (typically two bands for a primary amine).
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C-H stretch (aromatic): Just above 3000 cm⁻¹.
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C-H stretch (aliphatic): Just below 3000 cm⁻¹.
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C=C stretch (aromatic): In the 1450-1600 cm⁻¹ region.
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C-O stretch (aryl ether): Strong bands around 1200-1250 cm⁻¹.
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C-N stretch: Around 1250-1350 cm⁻¹.
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C-Cl stretch: In the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 263 (for the ³⁵Cl isotope) and 265 (for the ³⁷Cl isotope) in an approximate 3:1 ratio. The fragmentation pattern would likely involve cleavage of the ether bond and loss of the ethoxy group.
Synthesis and Potential Applications
Synthesis:
5-Chloro-2-(4-ethoxyphenoxy)aniline can be synthesized via a nucleophilic aromatic substitution reaction, such as the Ullmann condensation . A general synthetic approach would involve the reaction of 2,5-dichloroaniline or a related precursor with 4-ethoxyphenol in the presence of a copper catalyst and a base.
Caption: General scheme for Ullmann condensation.
Potential Applications:
While specific applications for 5-Chloro-2-(4-ethoxyphenoxy)aniline are not widely reported, related substituted anilines and diaryl ethers are prevalent in several fields:
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Drug Discovery: The phenoxy aniline scaffold is present in a number of biologically active molecules. The substituents on the aromatic rings can be tailored to optimize binding to specific biological targets, making this class of compounds attractive for the development of new therapeutic agents.[4][5][6]
-
Agrochemicals: Many herbicides and fungicides contain diaryl ether and substituted aniline moieties.
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Materials Science: Substituted anilines are used as monomers for the synthesis of conducting polymers and as components in the formulation of dyes and pigments.[7]
Safety and Handling
Based on available safety data, 5-Chloro-2-(4-ethoxyphenoxy)aniline is classified as an irritant.[1] It may cause an allergic skin reaction and serious eye irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
5-Chloro-2-(4-ethoxyphenoxy)aniline is a molecule with potential for further investigation in various scientific disciplines. While a comprehensive experimental dataset of its physicochemical properties is not yet available, this guide provides a solid foundation for researchers by presenting predicted properties and detailing the established methodologies for their experimental determination. The information and protocols outlined herein are intended to facilitate future research and a deeper understanding of this and related compounds.
References
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
-
PubChemLite. 5-chloro-2-(4-ethoxyphenoxy)aniline hydrochloride (C14H14ClNO2). [Link]
-
Velpandian, T., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130512. [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]
-
Knowde. (2023). Industrial Applications of Aniline. [Link]
Sources
- 1. MoKa - pKa modelling [moldiscovery.com]
- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. schrodinger.com [schrodinger.com]
- 4. synarchive.com [synarchive.com]
- 5. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cresset-group.com [cresset-group.com]
- 7. researchgate.net [researchgate.net]
